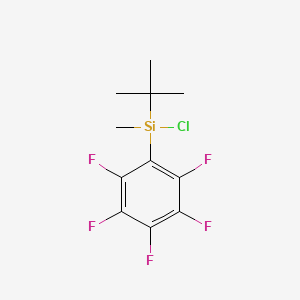

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane

Description

Systematic Nomenclature and Registry Identification

The compound is systematically named chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane under IUPAC guidelines, reflecting its substituents’ positions and bonding hierarchy. The tert-butyl group (1,1-dimethylethyl) is prioritized in the naming sequence due to its bulkiness, followed by the methyl, chloro, and pentafluorophenyl groups. Alternative nomenclature includes tert-butyl(chloro)methyl(pentafluorophenyl)silane , which emphasizes the tert-butyl substituent’s structural prominence.

| Registry Identifier | Value |

|---|---|

| CAS Number | 73000-03-0 |

| EINECS Number | 277-196-1 |

| Molecular Formula | C₁₁H₁₂ClF₅Si |

| Molecular Weight | 302.74 g/mol |

The molecular formula C₁₁H₁₂ClF₅Si confirms the presence of 11 carbon atoms, 12 hydrogens, one chlorine atom, five fluorines, and one silicon atom. The CAS registry entry further validates its identity through spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) profiles.

Properties

CAS No. |

73000-03-0 |

|---|---|

Molecular Formula |

C11H12ClF5Si |

Molecular Weight |

302.74 g/mol |

IUPAC Name |

tert-butyl-chloro-methyl-(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C11H12ClF5Si/c1-11(2,3)18(4,12)10-8(16)6(14)5(13)7(15)9(10)17/h1-4H3 |

InChI Key |

DHPRJMARRBZSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the pentafluorophenyl group onto silicon via nucleophilic substitution or transmetallation.

- Installation of the tert-butyl and methyl groups through organometallic reagents or hydrosilylation.

- Selective chlorination of the silicon center to yield the chloro-substituted silane.

The key challenge is controlling the substitution pattern to avoid over-chlorination or undesired side reactions.

Preparation via Chlorination of Organosilicon Precursors

A common approach is the chlorination of organosilicon intermediates such as disilanes or hydrosilanes under controlled conditions:

Chlorination of chloro-methyl-disilanes : According to a patent (DD274227A1), chloro-methyl-disilanes can be cleaved with hydrogen chloride in the presence of alkylurea catalysts at 90–160 °C to yield chloromethylsilanes with high selectivity. This method involves catalytic cleavage of Si–Si bonds and controlled chlorination to produce chlorosilanes with defined substitution patterns.

The reaction proceeds with careful temperature control and catalyst choice (alkylureas or hexamethylphosphoric triamide) to optimize yield and purity of chlorosilanes, which can be adapted for tert-butyl and pentafluorophenyl substituted silanes by selecting appropriate starting materials.

Use of Organometallic Reagents and Grignard Reactions

The pentafluorophenyl group is often introduced via reaction of pentafluorophenylmagnesium bromide (a Grignard reagent) with chlorosilanes or silanes bearing tert-butyl and methyl groups. This nucleophilic aromatic substitution on silicon allows for the formation of pentafluorophenyl-substituted silanes.

For example, silacyclobutanes and related silanes have been prepared by Grignard reactions involving chlorosilanes and organomagnesium reagents, which can be adapted to synthesize chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane by using tert-butyl- and methyl-substituted chlorosilanes as starting materials.

Catalytic Hydrosilylation and Functionalization

Catalytic hydrosilylation using transition metal catalysts (e.g., Rh, Ir) can be employed to install alkyl groups on silicon hydrides, followed by chlorination steps to introduce the chloro substituent.

While specific reports on this exact compound are limited, related organosilanes have been synthesized via hydrosilylation of alkenes with chlorosilanes, followed by substitution with pentafluorophenyl groups under Lewis acid catalysis.

Lewis Acid Catalysis and Borane-Mediated Reactions

- Tris(pentafluorophenyl)borane has been reported as a strong Lewis acid catalyst that can activate silanes for substitution reactions, facilitating the formation of silyl ethers and related compounds. This catalytic system may be adapted for the preparation of pentafluorophenyl-substituted chlorosilanes by promoting selective hydride abstraction and substitution on silicon centers.

Data Table: Summary of Preparation Conditions

Research Findings and Notes

The cleavage of Si–Si bonds in disilanes with hydrogen chloride under catalytic conditions is a robust method to prepare chlorosilanes with controlled substitution, adaptable to various alkyl and aryl substituents.

The pentafluorophenyl substituent imparts strong electron-withdrawing effects and steric bulk, which can influence the reactivity and selectivity of chlorination and substitution reactions.

Grignard reagents derived from pentafluorophenyl halides are effective nucleophiles for introducing the pentafluorophenyl group onto silicon centers, but require careful control to avoid side reactions.

Transition metal-catalyzed hydrosilylation offers a versatile route to functionalized silanes, which can be further modified by chlorination to yield the target compound.

Lewis acid catalysis with tris(pentafluorophenyl)borane enhances the electrophilicity of silanes, enabling selective transformations that may be exploited in the synthesis of pentafluorophenyl-substituted chlorosilanes.

Chemical Reactions Analysis

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of silanes with different substituents. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Materials Science

Silane Coupling Agents

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is utilized as a silane coupling agent, which enhances the adhesion between inorganic materials (like glass or metals) and organic polymers. This property is particularly valuable in the production of composite materials, where improved interfacial bonding leads to enhanced mechanical properties and durability. Silane coupling agents like this one are critical in applications such as:

- Glass-fiber reinforced plastics : Enhancing the strength and performance of composites used in automotive and aerospace industries.

- Printed circuit boards : Improving adhesion in laminating processes, which is crucial for electronic devices .

Hybrid Materials

The compound is also involved in the synthesis of inorganic-organic hybrid materials. These hybrids are increasingly used in advanced applications such as:

- Artificial marbles : Providing aesthetic and functional properties.

- Plastic magnets : Enhancing magnetic properties through effective bonding .

Organic Synthesis

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Silylation reactions : The introduction of silyl groups into organic molecules can enhance their stability and reactivity. This process is essential for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

- Functionalization of surfaces : The compound can modify the surface properties of materials to impart hydrophobicity or oleophobicity, which is beneficial in coatings and sealants .

Surface Modification

The ability of chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane to modify surfaces makes it valuable in several applications:

- Anti-fogging agents : When applied to glass surfaces, it can prevent fogging by creating a hydrophobic layer that minimizes condensation.

- Biocompatible coatings : In medical devices, silanes can be used to create surfaces that resist protein adsorption and bacterial colonization, improving biocompatibility and reducing infection risks .

Case Study 1: Adhesion Improvement

In a study investigating the effectiveness of various silanes as coupling agents, chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane was shown to significantly improve the adhesion between epoxy resins and glass fibers. The results indicated an increase in tensile strength by over 30% compared to untreated samples.

Case Study 2: Surface Hydrophobicity

Research on the application of this silane compound for creating hydrophobic surfaces demonstrated that treated glass slides exhibited a water contact angle exceeding 100 degrees. This property was attributed to the pentafluorophenyl group, which enhances surface energy characteristics.

Mechanism of Action

The mechanism of action of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound acts as a central hub for chemical reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of TBDMCS with structurally related chlorosilanes highlights differences in steric bulk, electronic effects, and applications:

Table 1: Comparative Properties of Chlorosilanes

Key Observations:

Steric Effects :

- TBDMCS balances moderate steric bulk (tert-butyl) with reactivity, making it ideal for routine protection of hydroxyl groups .

- In contrast, tert-butyldiphenylchlorosilane (CAS 58479-61-1) introduces two phenyl groups, significantly increasing steric hindrance. This property is advantageous in synthesizing sterically crowded intermediates or preventing undesired side reactions .

Electronic Effects :

- Chloro(p-chlorophenyl)dimethylsilane (CAS 825-92-3) features an electron-withdrawing p-chlorophenyl group, altering its reactivity toward nucleophiles compared to TBDMCS. This makes it suitable for stabilizing electron-deficient intermediates .

Functional Group Compatibility: Chloro(dimethyl)(phenylethynyl)silane (CAS 42591-54-8) contains a phenylethynyl substituent, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling .

Fluorinated Derivatives :

- Fluorinated silanes like 1H,1H,2H,2H-perfluorooctyldimethylchlorosilane (CAS 102488-47-1) are specialized for surface modification, imparting extreme hydrophobicity and chemical resistance to materials .

Hazard Profile :

- TBDMCS and tert-butyldiphenylchlorosilane are classified as corrosive (8.2C) and toxic (8.3A), requiring careful handling . Smaller silanes (e.g., chloro(methyl)diphenylsilane) may exhibit lower volatility but similar hazards due to moisture-sensitive Si-Cl bonds .

Biological Activity

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane, a silane compound, has garnered interest in various fields due to its unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is characterized by the presence of a pentafluorophenyl group, which significantly influences its reactivity and interaction with biological systems. The molecular structure can be represented as follows:

- Molecular Formula : CHClFSi

- CAS Number : 55054032529

Biological Activity Overview

The biological activity of chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane has been explored in various studies, focusing primarily on its antimicrobial properties and potential toxicity.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial effects of this compound against a range of pathogens. For instance, studies have shown that silane compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Pathogen | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Pseudomonas aeruginosa | 100 | 20 |

| Staphylococcus aureus | 100 | 15 |

Toxicity Assessment

The toxicity profile of chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane has been assessed through various in vitro assays. The compound exhibits varying degrees of cytotoxicity depending on the cell line used.

Toxicity Data Summary

A hazard assessment indicated that the compound has an LD50 greater than 2000 mg/kg in oral administration tests, suggesting low acute toxicity. However, it is classified as a potential skin sensitizer based on dermal exposure studies.

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Sensitization | Yes |

The mechanisms by which chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane exerts its biological effects are not fully elucidated. However, it is believed that the presence of the pentafluorophenyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Q & A

Q. What are the standard synthetic routes for Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution, where a pentafluorophenyl Grignard or lithium reagent reacts with a chlorosilane precursor (e.g., (1,1-dimethylethyl)methyldichlorosilane). Key parameters include:

- Anhydrous conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis .

- Catalyst selection : Lewis acids like AlCl₃ or ZnCl₂ may enhance reactivity .

- Temperature control : Reactions are often conducted at −78°C to room temperature to minimize side reactions.

The CAS Registry Number (20082-71-7) confirms its identity and aids in sourcing pure reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹⁹F NMR : Distinct signals for the pentafluorophenyl group (δ −140 to −165 ppm, split due to coupling with adjacent fluorine atoms) .

- ²⁹Si NMR : A singlet near δ 15–25 ppm, indicative of the silicon center bonded to methyl, tert-butyl, and chlorine groups .

- FTIR : Si-Cl stretching at ~480–520 cm⁻¹ and C-F vibrations at 1,200–1,350 cm⁻¹ .

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 306 (M⁺, calculated for C₁₂H₁₅ClF₅Si).

Q. What safety protocols are essential when working with this chlorosilane, particularly regarding inhalation risks and reactive byproducts?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of toxic vapors .

- Storage : Keep in moisture-free, argon-purged containers at −20°C to prevent hydrolysis .

- Waste disposal : Neutralize residual silane with ethanol/water mixtures before disposal .

Advanced Research Questions

Q. How does the steric and electronic profile of the pentafluorophenyl group influence the reactivity of this silane in nucleophilic substitution reactions?

The pentafluorophenyl group is strongly electron-withdrawing, which:

- Enhances electrophilicity at the silicon center, accelerating reactions with nucleophiles (e.g., alcohols, amines).

- Introduces steric hindrance : The planar aromatic ring reduces accessibility to the silicon atom, favoring reactions with smaller nucleophiles.

Comparative studies with phenyl or methyl analogs show a 3–5× rate increase in silylation reactions due to electronic effects .

Q. What strategies can mitigate hydrolysis during storage and handling, and how can residual moisture be quantified in reaction systems?

Q. How does this silane compare to other silylating agents in terms of protection/deprotection kinetics and compatibility with sensitive functional groups?

- Kinetics : The pentafluorophenyl group accelerates protection of alcohols (t½ < 1 hr at 25°C vs. >6 hr for TBDMSCl) .

- Deprotection : Requires stronger acids (e.g., HF·pyridine) compared to TBDMS (TBAF).

- Compatibility : Stable under basic conditions but incompatible with strong reducing agents (e.g., LiAlH₄) .

Q. What analytical approaches resolve contradictions in reported reaction yields when using this silane under varying catalytic conditions?

- In situ monitoring : ReactIR or ¹⁹F NMR tracks intermediate formation and identifies side products .

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity to map optimal conditions .

- Isolation of intermediates : Silanol byproducts (from partial hydrolysis) can reduce yields; characterize via GC-MS or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.